rhLp-PLA2 Inhibitory Potency of Lp-PLA2-IN-6 Versus Same-Series Analog Lp-PLA2-IN-9
In a standardized recombinant human Lp-PLA2 (rhLp-PLA2) enzymatic assay, Lp-PLA2-IN-6 (compound 18) exhibits a pIC50 of 10.0, corresponding to an IC50 of approximately 0.1 nM. Its immediate structural analog from the same patent series, Lp-PLA2-IN-9 (compound 17), demonstrates a marginally higher pIC50 of 10.1 under identical assay conditions . This sub-nanomolar potency positions both compounds among the most potent Lp-PLA2 inhibitors reported, though the 0.1 log unit difference indicates Lp-PLA2-IN-9 possesses approximately 1.26-fold greater inhibitory potency in this isolated enzyme system.
| Evidence Dimension | rhLp-PLA2 inhibition potency |
|---|---|
| Target Compound Data | pIC50 = 10.0 (IC50 ≈ 0.1 nM) |
| Comparator Or Baseline | Lp-PLA2-IN-9 (compound 17): pIC50 = 10.1 |
| Quantified Difference | ΔpIC50 = -0.1 (Lp-PLA2-IN-9 ~1.26× more potent) |
| Conditions | Recombinant human Lp-PLA2 enzymatic assay (vendor-standardized conditions) |
Why This Matters
This direct internal comparison enables researchers to select between two structurally related tetracyclic pyrimidinone inhibitors based on subtle potency differences, or to use both as a matched-pair toolset for investigating structure-activity relationships within this chemotype.
